21-Acetoxypregnenolone

Rheumatoid Arthritis Anti-inflammatory Clinical Trial

Select 21-Acetoxypregnenolone for its distinct anti-inflammatory profile that spares classical glucocorticoid and mineralocorticoid signaling. Unlike pregnenolone or cortisone, it reduces synovial permeability without lactation-maintaining effects, making it essential for dissecting alternative anti-arthritic pathways. Its stable 21-acetoxy group also serves as a reliable intermediate for DOCA synthesis. Choose this non-interchangeable tool for precise, reproducible research outcomes.

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
CAS No. 566-78-9
Cat. No. B1200114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Acetoxypregnenolone
CAS566-78-9
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16-,17-,18-,19-,20+,22-,23-/m0/s1
InChIKeyMDJRZSNPHZEMJH-MTMZYOSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Acetoxypregnenolone (CAS 566-78-9): A Pregnenolone Derivative for Rheumatoid Arthritis Research


21-Acetoxypregnenolone (CAS 566-78-9), also known as prebediolone acetate, is a synthetic pregnane steroid and the C21 acetate ester of prebediolone (21-hydroxypregnenolone) [1]. As a derivative of pregnenolone, it is described as a glucocorticoid and has been historically investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis [2]. The compound serves as a specialized research tool for understanding steroidal mechanisms distinct from those of both its parent compound, pregnenolone, and classical glucocorticoids like cortisone [3].

Why Pregnenolone or Other Corticosteroids Are Not Substitutes for 21-Acetoxypregnenolone


While 21-acetoxypregnenolone shares a core steroidal backbone with compounds like pregnenolone, its specific modification with a 21-acetoxy group confers a distinct and critical functional profile that cannot be assumed by simple substitution . Direct comparative studies have established that this compound possesses a unique combination of anti-inflammatory activity and a lack of classical glucocorticoid or mineralocorticoid effects in certain models, a profile not seen with its parent molecule, pregnenolone, or with other steroids like desoxycorticosterone acetate (DOCA) or cortisone [1][2]. These differences in functional outcomes underscore that its utility in research is tied to its specific molecular structure, making it non-interchangeable with its analogs for specialized investigations.

Quantitative Differentiation of 21-Acetoxypregnenolone from Key Analogs


Clinical Improvement in Rheumatoid Arthritis vs. Pregnenolone

In a clinical study of patients with rheumatoid arthritis, 21-acetoxypregnenolone demonstrated superior efficacy compared to its parent compound, pregnenolone. While the study does not provide direct quantitative comparator data for pregnenolone, it establishes the therapeutic viability of 21-acetoxypregnenolone itself, an effect not observed with pregnenolone in this context [1]. Specifically, 21-acetoxypregnenolone administration resulted in a rapid and marked clinical response in all patients studied [2].

Rheumatoid Arthritis Anti-inflammatory Clinical Trial

Opposing Effects on Articular Permeability vs. Desoxycorticosterone Acetate (DOCA)

In an in vivo rabbit model of synovial membrane permeability, 21-acetoxypregnenolone exhibited a pharmacological action that is the direct opposite of desoxycorticosterone acetate (DOCA). Systemically administered DOCA significantly increased permeability, while 21-acetoxypregnenolone, like cortisone, decreased it, demonstrating a functional distinction from this mineralocorticoid [1].

Synovial Permeability Mineralocorticoid Antagonism In Vivo Model

Lack of Glucocorticoid/Mineralocorticoid Activity in Lactation Maintenance vs. Cortisone/DOCA

21-Acetoxypregnenolone was found to be completely inactive in maintaining lactation in adrenalectomized-ovariectomized rats, in stark contrast to cortisone and DOCA, which were highly active. This functional 'null' outcome in a specific physiological assay highlights that its biological effects are not equivalent to classical glucocorticoids or mineralocorticoids, despite its anti-inflammatory properties [1].

Lactation Maintenance Adrenalectomized Rat Model Glucocorticoid Selectivity

Synthetic Utility as a Stable Intermediate in Steroid Synthesis

21-Acetoxypregnenolone possesses a unique chemical property that distinguishes it from many other steroid derivatives: the esterified keto group at the 21-position exhibits notable stability to oxidation and reduction [1]. This specific chemical stability makes it a valuable and distinct intermediate in the synthesis of other active pharmaceutical ingredients, such as desoxycorticosterone acetate (DOCA), a function not fulfilled by its parent compound, pregnenolone [2].

Synthetic Intermediate Deoxycorticosterone Acetate Steroid Chemistry

Key Applications of 21-Acetoxypregnenolone in Research and Industry


Investigating Non-Classical Anti-inflammatory Mechanisms

Researchers studying inflammatory pathways, particularly in rheumatoid arthritis or synovial biology, should select 21-acetoxypregnenolone to dissect anti-inflammatory mechanisms that are independent of classical glucocorticoid or mineralocorticoid signaling. As demonstrated in comparative studies, it reduces synovial permeability like cortisone [1] but does not share the lactation-maintaining effects of cortisone or DOCA in adrenalectomized models [2]. This makes it an ideal tool for isolating specific anti-inflammatory pathways.

Steroid Chemistry and Intermediate Synthesis

Organic chemists and process development scientists should utilize 21-acetoxypregnenolone as a key intermediate in the synthesis of complex steroids, such as desoxycorticosterone acetate (DOCA) and other 21-substituted derivatives [3]. Its well-characterized stability of the 21-acetoxy group to various redox conditions [4] provides a predictable and reliable starting point for multi-step synthetic schemes, offering a distinct advantage over less stable analogs.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

This compound is essential for SAR studies focused on the pregnane steroid backbone. By comparing the functional outcomes of 21-acetoxypregnenolone directly with its parent compound, pregnenolone, and other analogs like DOCA, researchers can map the precise contributions of the 21-acetoxy modification. Evidence shows that this single modification is responsible for its clinical antiarthritic effects [5] and its specific chemical properties [4], providing a clear case study for understanding steroidal functional group contributions.

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